(R)-2-Phenylmorpholine

描述

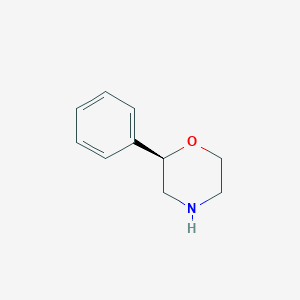

®-2-Phenylmorpholine is an organic compound that belongs to the class of morpholines It is characterized by a morpholine ring substituted with a phenyl group at the second position

准备方法

Synthetic Routes and Reaction Conditions: ®-2-Phenylmorpholine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with morpholine under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, ®-2-Phenylmorpholine is often produced via catalytic hydrogenation of phenylmorpholine derivatives. This method involves the use of a palladium or platinum catalyst and hydrogen gas under high pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is isolated through filtration and drying.

化学反应分析

Types of Reactions: ®-2-Phenylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced phenylmorpholine derivatives.

Substitution: Various substituted phenylmorpholine compounds.

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

(R)-2-Phenylmorpholine and its derivatives have been investigated for their potential as pharmaceutical agents. Notably, compounds derived from this compound have shown promise as inhibitors of monoamine neurotransmitter reuptake, which can be beneficial in treating conditions such as depression and obesity. These compounds can act on dopamine, serotonin, and norepinephrine transporters, modulating neurotransmitter levels effectively .

Case Study: Glycogen Synthase Kinase-3β Inhibition

A series of derivatives based on this compound have been synthesized and evaluated for their inhibitory activity against glycogen synthase kinase-3β (GSK-3β). These compounds demonstrated significant potency and selectivity, suggesting their potential use in treating diseases such as Alzheimer's and other neurodegenerative disorders .

Enzyme Inhibition Studies

Mechanism of Action

this compound has been utilized in research focused on enzyme inhibition. Its ability to interact with specific enzymes allows it to serve as a tool for understanding biochemical pathways and drug mechanisms. For instance, studies have highlighted its role in inhibiting HIV-1 protease, showcasing its potential as a lead compound in antiviral drug development .

Research Findings

In one study, this compound derivatives were evaluated for their ability to inhibit HIV-1 protease. The findings indicated that modifications to the morpholine ring could enhance binding affinity and selectivity towards the target enzyme, paving the way for the development of new antiretroviral therapies .

Agrochemical Production

Industrial Applications

In addition to its pharmaceutical relevance, this compound is employed in the production of agrochemicals. Its structural characteristics allow it to be used as an intermediate in synthesizing various pesticides and herbicides, contributing to agricultural efficiency.

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

作用机制

The mechanism of action of ®-2-Phenylmorpholine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s derivatives.

相似化合物的比较

2-Phenylmorpholine: The racemic mixture of the compound.

N-Phenylmorpholine: A similar compound with the phenyl group attached to the nitrogen atom.

Phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-2-Phenylmorpholine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological and chemical properties compared to its racemic mixture or other similar compounds.

生物活性

(R)-2-Phenylmorpholine is a chiral compound belonging to the morpholine class, characterized by a morpholine ring substituted with a phenyl group at the second position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and antitumor properties, as well as its mechanisms of action and structure-activity relationships.

Antimicrobial and Antifungal Properties

This compound has been studied for its antimicrobial and antifungal activities. Research indicates that compounds in the morpholine family can inhibit the growth of various bacterial and fungal strains, suggesting their potential use as therapeutic agents in treating infections .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, N-phenylmorpholine derivatives linked with thiazole moieties have shown significant growth inhibition against cancer cell lines such as TK-10, MCF-7, and UACC-62. One derivative exhibited potent growth inhibition across all tested tumor cells, indicating a promising avenue for cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound can interact with enzymes and receptors, leading to various physiological effects. The exact pathways depend on the specific application and the nature of the compound’s derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Key Findings from SAR Studies

- Substituent Variations : Variations in substituents on the morpholine ring can significantly affect biological activity. For example, replacing the morpholine group with smaller or more hydrophobic groups has been shown to enhance potency .

- Chirality : The stereochemistry of this compound plays a vital role in its reactivity and interactions with biological targets. The (R) configuration may lead to different pharmacological properties compared to its racemic mixture .

- Comparative Analysis : Compared to similar compounds such as 2-phenylpiperidine and N-phenylmorpholine, this compound exhibits unique properties due to its specific stereochemistry, influencing its reactivity and biological interactions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal strains | |

| Antitumor | Growth inhibition in cancer cell lines |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement with hydrophobic groups | Increased potency | |

| Chirality (R vs S) | Different pharmacological profiles | |

| Substituent variations | Significant impact on efficacy |

Case Studies

- Antitumor Derivatives : A series of N-phenylmorpholine-thiazole derivatives were synthesized and tested against various tumor cell lines. One notable compound demonstrated potent inhibitory effects across multiple cancer types, indicating strong antitumor potential .

- SAR Optimization : Research focusing on optimizing derivatives of this compound revealed that minor modifications could lead to substantial increases in biological activity, emphasizing the importance of structure in drug design .

属性

IUPAC Name |

(2R)-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGFYDJXZZFJP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359088 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225376-02-2 | |

| Record name | (R)-2-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。